3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide
Description
This compound is a structurally complex benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a bis-substituted phenyl scaffold. The molecule contains two methyl groups on the phenyl rings and a tertiary amide bond. Its molecular formula is C₃₃H₃₃N₃O₇, with a molecular weight of 607.63 g/mol.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O8/c1-19-13-21(9-11-25(19)35-33(37)23-15-27(39-3)31(43-7)28(16-23)40-4)22-10-12-26(20(2)14-22)36-34(38)24-17-29(41-5)32(44-8)30(18-24)42-6/h9-18H,1-8H3,(H,35,37)(H,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMRAJOSMOHXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide is a complex organic compound belonging to the class of benzamides. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on cardiovascular health. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by multiple methoxy groups and a benzamide backbone. The compound has a molecular weight of approximately 538.6 g/mol .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds in the benzamide class. For instance, derivatives with trimethoxy groups have shown significant antiproliferative effects against various cancer cell lines. One study highlighted that a similar compound exhibited selective inhibition of tubulin polymerization in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapies.
Table 1: Anticancer Activity of Trimethoxy Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.017 | Tubulin inhibition |
| Compound B | HUVEC (endothelial) | 0.68 | Antiangiogenic |
| Compound C | A549 (lung cancer) | 1.5 | Apoptosis induction |
Cardiovascular Effects
Research has indicated that certain trimethoxybenzamide derivatives exhibit antiarrhythmic properties. For example, one compound demonstrated a significant increase in the threshold for induced arrhythmias in animal models . The presence of the trimethoxy group may enhance the interaction with cardiac receptors, leading to improved outcomes in arrhythmia management.
Table 2: Cardiovascular Activity of Related Compounds
| Compound | Test Model | EC50 (nM) | Effect |
|---|---|---|---|
| Compound D | Mice (i.p.) | 17 | Antiarrhythmic |
| Compound E | Spontaneously Hypertensive Rats | Not specified | Negligible activity |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related trimethoxybenzamide on MCF-7 breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively at low concentrations.
- Case Study on Cardiovascular Effects : In a controlled trial involving spontaneously hypertensive rats, a derivative of this compound was administered to assess its antiarrhythmic potential. Results indicated a marked improvement in arrhythmia thresholds without significant hypotensive effects, suggesting a favorable safety profile for cardiovascular applications .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 638.7 g/mol. The structure features multiple methoxy groups and a benzamide moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, studies on derivatives of benzoimidazole and triazole have shown promising results against various cancer cell lines. The anticancer potential of 3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide is hypothesized to derive from its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study evaluating the anticancer efficacy of similar compounds reported IC50 values below 10 µM for several derivatives against human colorectal carcinoma cell lines (HCT116). The mechanism involved apoptosis induction through mitochondrial pathway activation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
This suggests that This compound may exhibit similar or enhanced activity due to its complex structure.
Antimicrobial Activity
In addition to its anticancer properties, this compound may also possess antimicrobial activity. Compounds featuring methoxy groups have been shown to enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a comparative study of antimicrobial agents, derivatives with similar structural motifs demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for several tested compounds were found to be in the range of 1.27 µM to 2.65 µM .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N1 | Staphylococcus | 1.27 |
| N22 | E. coli | 2.60 |
These findings indicate that This compound could be a candidate for further investigation in the development of new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Complexity
The target compound’s structural uniqueness lies in its dual methyl-substituted phenyl groups and extended aromatic system . Key comparisons with simpler analogs include:
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (): Formula: C₁₆H₁₆BrNO₄ Key features: A single 4-bromophenyl substituent. Crystallographic studies reveal N–H···O hydrogen bonding, which stabilizes the solid-state structure .
- 3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide (): Formula: C₁₈H₁₉N₃O₄S Key features: A thiazole ring replaces the phenyl scaffold, introducing heteroatoms (N, S) that increase polarity. The C=S stretching vibration in IR spectra (~1250 cm⁻¹) is a diagnostic marker for thioamide derivatives .
N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide ():
Physical and Spectral Properties
Preparation Methods
Classical Acid Chloride Aminolysis
Reacting 3,4,5-trimethoxybenzoyl chloride with the biphenyl diamine core in acetone/water at 0°C achieves amide bond formation:
Procedure :
- 3,4,5-Trimethoxybenzoyl chloride (1.2 eq) is added dropwise to a stirred solution of the diamine (1 eq) in acetone-water (3:1).
- The mixture is stirred for 3 hours, filtered, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Temp | 0–5°C |
| Purity (HPLC) | >98% |
Coupling Agent-Mediated Amidation
The SciElo protocol employs triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) for direct coupling of 3,4,5-trimethoxybenzoic acid with amines:
Procedure :
- 3,4,5-Trimethoxybenzoic acid (1 eq), PPh₃ (2 eq), and NBS (2.5 eq) in dichloromethane at 0–5°C.
- After 15 minutes, the diamine (7 eq) is added, stirred for 30 minutes, and purified via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Solvent System | Hexane/EtOAc/MeOH |
| Reaction Time | 45 minutes |
Copper-Catalyzed Amination
WO2024109965A2 reports copper(I) iodide with N,N′-dimethylethylenediamine (DMEDA) as a catalytic system for aryl amidation:
Procedure :
- 3,4,5-Trimethoxybenzoic acid (1 eq), CuI (10 mol%), DMEDA (20 mol%), and K₃PO₄ (2 eq) in 1,4-dioxane at 100°C for 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Catalyst Loading | 10 mol% CuI |
| Temp | 100°C |
Comparative Analysis of Amidation Methods
| Method | Yield | Conditions | Scalability | Safety |
|---|---|---|---|---|
| Acid Chloride | 80–85% | 0–5°C, aqueous | High | Moderate* |
| PPh₃/NBS | 70–75% | 0–5°C, CH₂Cl₂ | Moderate | Low hazard |
| Cu-Catalyzed | 60–65% | 100°C, dioxane | High | High† |
*Risk of HCl gas evolution.
†Requires high-temperature handling.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc) or Sephadex LH-20 (CHCl₃/MeOH). Final recrystallization in ethanol yields off-white crystals.
¹H NMR (CDCl₃) :
- δ 6.09 (s, 2H, aromatic), δ 3.80 (s, 6H, OCH₃), δ 3.76 (s, 3H, OCH₃).
- δ 2.25 (s, 3H, CH₃), δ 2.18 (s, 3H, CH₃) for methyl groups on the biphenyl core.
ESI-MS : m/z 679.24 ([M+H]⁺, calc. 679.25).
Q & A
Q. What are the optimal synthetic routes for preparing derivatives of 3,4,5-trimethoxybenzamide-based compounds, and how can regioselectivity be controlled?
- Methodological Answer : Two primary strategies are employed for synthesizing derivatives:
- Nucleophilic Substitution : React 3,4,5-trimethoxybenzoyl chloride with substituted amines under reflux in aprotic solvents (e.g., THF or acetonitrile) with a base (e.g., triethylamine) to control reactivity .
- Reductive Amination : For nitro derivatives, use iron powder in acidic ethanol/water mixtures to reduce nitro groups to amines, followed by purification via silica gel chromatography .
Regioselectivity is influenced by steric hindrance from methoxy groups and electronic effects. For example, bulky substituents on the phenyl ring direct reactions to less hindered positions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in such complex benzamide derivatives?
- Methodological Answer :
- 1H NMR : Analyze methoxy proton signals (δ 3.7–3.9 ppm) to confirm substitution patterns. Splitting patterns in aromatic regions (δ 6.5–8.0 ppm) differentiate para/meta/ortho substituents .
- 13C NMR : Carbonyl carbons (δ ~165 ppm) and quaternary carbons adjacent to methoxy groups (δ ~150 ppm) validate connectivity .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for isomers with similar substitution patterns .
Q. What analytical techniques are critical for assessing purity and stability during synthesis?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA) .
- DSC/TGA : Monitor thermal decomposition profiles, as methoxy-rich compounds may degrade at temperatures >200°C .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and detect side products (e.g., incomplete substitutions) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing and solubility of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Reveals hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O) that stabilize crystal lattices. For example, dihedral angles between aromatic rings (~71.6°) and planar amide groups dictate packing efficiency .
- Solubility Optimization : Methoxy groups enhance lipophilicity, but solubility in polar solvents (e.g., DMSO) can be improved by introducing hydrophilic substituents (e.g., –NH2) .
Q. What strategies mitigate mutagenicity risks identified in Ames testing for structurally related anomeric amides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace mutagenic moieties (e.g., nitro groups) with bioisosteres like trifluoromethyl (–CF3) or cyano (–CN) groups .
- Ames II Testing : Prioritize derivatives with mutagenicity indices lower than benzyl chloride (negative control) .
- In Silico Toxicity Prediction : Use tools like Derek Nexus to flag high-risk substructures (e.g., aromatic amines) early in design .
Q. How can contradictory data on biological activity (e.g., anticancer vs. cytotoxicity) be resolved in vitro?
- Methodological Answer :
- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., MCF-7, HepG2) to differentiate selective toxicity from general cytotoxicity .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic doses (e.g., tubulin polymerization inhibition) .
- Redox Profiling : Measure ROS generation to clarify if cytotoxicity stems from oxidative stress .
Q. What computational methods predict binding affinities of this compound to tyrosine kinases or tubulin?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR) using crystal structures from the PDB (e.g., 1M17) .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations, focusing on key residues (e.g., Lys721 in EGFR) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications to optimize binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify synthetic protocols (e.g., solvent purity, drying times) that affect crystallization .
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. ethyl acetate) to isolate different crystal forms, which may have varying mp .
- Cross-Lab Validation : Collaborate with independent labs to standardize NMR acquisition parameters (e.g., 500 MHz vs. 300 MHz instruments) .
Tables of Key Data
| Property | Typical Values/Techniques | References |
|---|---|---|
| Synthetic Yield | 50–75% (method-dependent) | |
| Thermal Stability | Decomposition onset: 210–230°C (DSC) | |
| LogP (Predicted) | 3.8–4.2 (Schrödinger QikProp) | |
| Mutagenicity (Ames Test) | Negative at <10 μM (compound-dependent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
